1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate
Overview
Description
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is a chemical compound with the molecular formula C33H28O8 and a molecular weight of 552.57 . It is registered under the CAS Registry Number 103637-48-5 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate consists of a propyl methacrylate backbone with two benzoyl-3-hydroxyphenoxy groups attached at the 1 and 3 positions .Physical And Chemical Properties Analysis
This compound is insoluble with a solubility of 3.4E -5 g/L at 25 ºC . It has a density of 1.276±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Photosensitive Polymers
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is utilized in the synthesis of photosensitive polymers. These polymers exhibit UV absorbing properties similar to the monomer itself, and are formed through radical uni- and co-polymerization processes. This application is significant in the development of materials with specific optical properties (Bartels et al., 1989).
Dental Composite Materials
This compound plays a crucial role in dental sciences, specifically in the synthesis of monomers like BHEP and MEHP used in dental composites. Its reaction with various agents results in monomers with distinct properties, contributing to the development of dental materials with improved characteristics (Ghaemy et al., 2007).
Polymer Science
In the field of polymer science, this compound is essential for studying the copolymerization of various comonomers. It contributes to the understanding of polymer properties such as Young's modulus, suggesting potential applications in improved dental materials (Davy & Braden, 1991).
Photopolymerization
This chemical is integral in the study of photopolymerization of multifunctional methacrylates. It aids in understanding the conversion rates and mechanical properties of composite resins, which are crucial for dental applications (Ahn et al., 1999).
Thermal Degradation Behavior
The compound is also used to investigate the thermal degradation behavior of polymers. Such studies are pivotal in understanding the stability and degradation mechanisms of various polymeric materials (Coskun et al., 2003).
Free Radical Polymerization
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is significant in exploring the free radical polymerization processes, particularly in dental and orthopedic applications. It helps in understanding the role of various initiators and their impact on polymerization kinetics (Sideridou et al., 2006).
properties
IUPAC Name |
1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULRQCENNCUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073018 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate | |
CAS RN |
103637-48-5 | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103637-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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